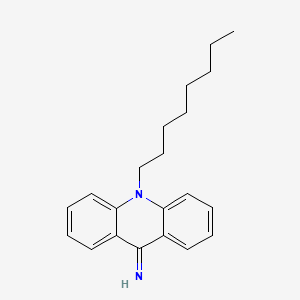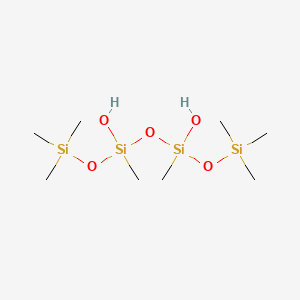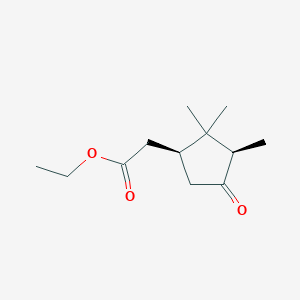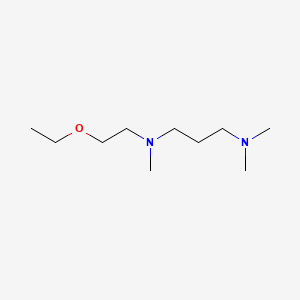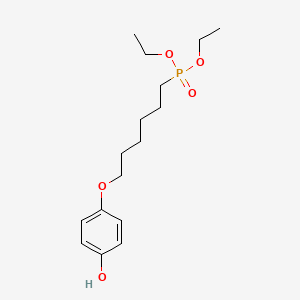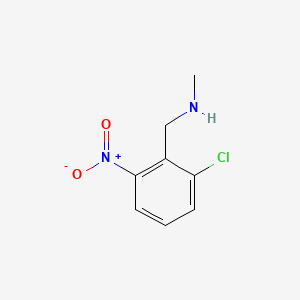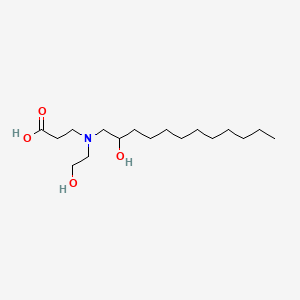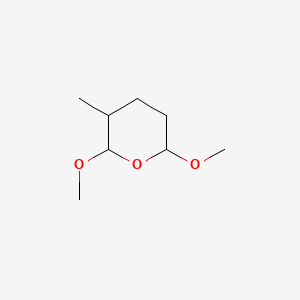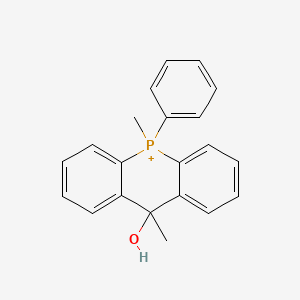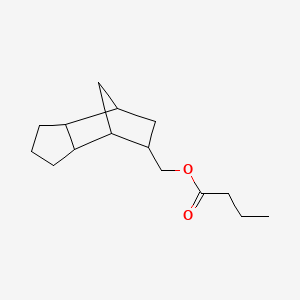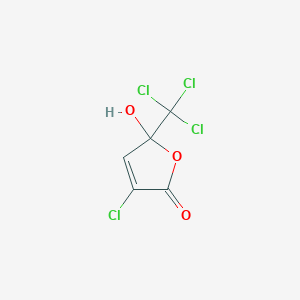
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is an organic compound belonging to the furanone family This compound is characterized by a furanone ring with a chlorine atom, a hydroxyl group, and a trichloromethyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- typically involves the chlorination of 5-hydroxy-2(5H)-furanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-5-oxo-5-(trichloromethyl)-2(5H)-furanone.
Reduction: Formation of 3-chloro-5-hydroxy-5-methyl-2(5H)-furanone.
Substitution: Formation of 3-substituted-5-hydroxy-5-(trichloromethyl)-2(5H)-furanone derivatives.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can disrupt cellular processes by interacting with key proteins and pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(5H)-Furanone, 3-chloro-5-hydroxy-5-methyl-
- 2(5H)-Furanone, 3-chloro-5-oxo-5-(trichloromethyl)-
- 2(5H)-Furanone, 3-bromo-5-hydroxy-5-(trichloromethyl)-
Uniqueness
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is unique due to the presence of both a hydroxyl group and a trichloromethyl group on the furanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
154180-06-0 |
|---|---|
Molekularformel |
C5H2Cl4O3 |
Molekulargewicht |
251.9 g/mol |
IUPAC-Name |
3-chloro-5-hydroxy-5-(trichloromethyl)furan-2-one |
InChI |
InChI=1S/C5H2Cl4O3/c6-2-1-4(11,5(7,8)9)12-3(2)10/h1,11H |
InChI-Schlüssel |
PGMYOMBEABLCCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)OC1(C(Cl)(Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


